![molecular formula C5H3ClN4S B1528377 2-Amino-5-chlorothiazolo[5,4-d]pyrimidine CAS No. 1006879-06-6](/img/structure/B1528377.png)
2-Amino-5-chlorothiazolo[5,4-d]pyrimidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Thiazolopyrimidines, a class of compounds to which 5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine belongs, have been reported to exhibit diverse pharmacological actions .
Mode of Action
Thiazolopyrimidines are known to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
Thiazolopyrimidines have been reported to influence a variety of pathways, leading to their diverse pharmacological actions .
Result of Action
Thiazolopyrimidines have been reported to exhibit antimicrobial, antiviral, anti-parkinson, anticancer, and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine. For instance, storage conditions can affect the stability of the compound. It is recommended to keep it in a dark place, sealed in dry conditions, and stored in a freezer under -20°C .
Analyse Biochimique
Biochemical Properties
Thiazolopyrimidine derivatives, to which this compound belongs, have been found to possess antimicrobial, antiviral, and antitumor activities . They have also been used as potent and selective inhibitors of acetyl-CoA carboxylase 2 and VEGF receptors I and II .
Cellular Effects
Related thiazolopyrimidine derivatives have shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that like other thiazolopyrimidine derivatives, it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with cyanogen bromide, followed by chlorination . Another approach involves the use of amidines and saturated ketones under copper catalysis to form the thiazolopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while maintaining cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation/Reduction: Specific reagents and conditions for oxidation and reduction reactions are less well-documented but may involve standard oxidizing or reducing agents.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, substitution reactions can yield a wide range of functionalized thiazolopyrimidine derivatives with potential biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds such as 2-aminothiazolo[5,4-d]pyrimidine and 5-bromo-[1,3]thiazolo[5,4-d]pyrimidin-2-amine share structural similarities with 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine.
Pyrimidine Derivatives: Other pyrimidine-based compounds, such as 2-chloro-4-(trifluoromethyl)pyrimidine, also exhibit similar chemical properties and biological activities.
Uniqueness
5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
IUPAC Name |
5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4S/c6-4-8-1-2-3(10-4)11-5(7)9-2/h1H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMGRHDYVJLZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



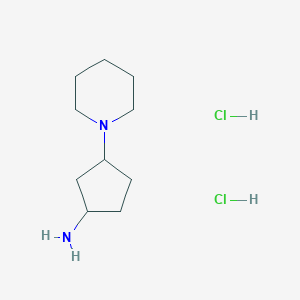
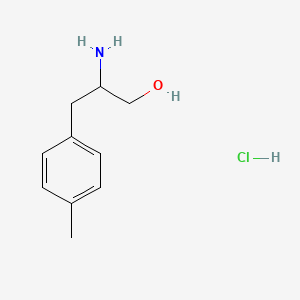

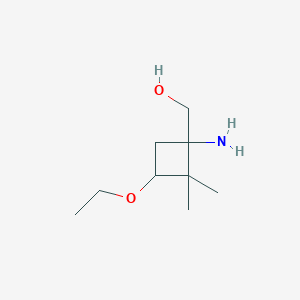
![Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B1528301.png)


![4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid](/img/structure/B1528307.png)
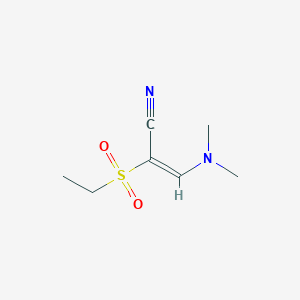
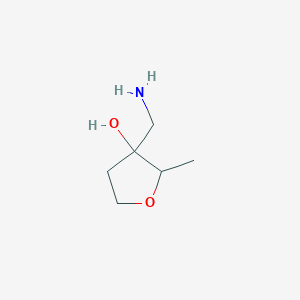


![5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1528315.png)
